5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine
Übersicht
Beschreibung
“5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular weight of 259.25 . It is also known by its IUPAC name, 5-[4-(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-ylamine .
Molecular Structure Analysis
The molecular structure of this compound includes a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . Attached to this ring is a benzyl group with a trifluoromethyl group on the phenyl ring .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 259.25 . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antitumor and Antitubercular Activities
A study explored the design and synthesis of novel 1,3,4-thiadiazole derivatives, including 5-{[4-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine, for their potential antitumor and antitubercular properties. These compounds demonstrated significant in vitro antitumor activities against breast cancer cell lines and normal human cell lines. Notably, certain derivatives exhibited higher inhibitory activities against the MDA-MB-231 cell line than the control cisplatin. Moreover, in antitubercular activity testing against Mycobacterium smegmatis, this compound emerged as a potent agent, displaying higher efficacy than the control isoniazid. This indicates its potential application in developing novel antitubercular therapies (D. Chandra Sekhar et al., 2019).
Synthesis and Structural Analysis
Another research focus involves the synthesis, spectral, and structural studies of thiadiazole compounds, including derivatives similar to this compound. These studies provide insights into the chemical properties and potential applications of thiadiazole compounds in various fields, including materials science and pharmaceuticals. By understanding the molecular structure and bonding interactions, researchers can design compounds with desired properties for specific applications (R. Dani et al., 2013).
Antimicrobial Properties
Thiadiazole derivatives, including this compound, have been explored for their antimicrobial properties. Studies have shown that certain thiadiazole compounds exhibit promising antimicrobial activities, making them potential candidates for developing new antimicrobial agents. By investigating the structure-activity relationships and optimizing the chemical structures, researchers aim to enhance the antimicrobial efficacy of these compounds (P. Sah et al., 2014).
Molecular Hybridization and Drug Development
Research has also focused on the molecular hybridization approach to design phenothiazine and 1,3,4-thiadiazole hybrid derivatives, including structures related to this compound. This approach aims to combine pharmacophores from different bioactive compounds to create hybrids with enhanced biological activities. Such hybrids have been evaluated for their antitubercular activities, demonstrating the potential of molecular hybridization in drug discovery and development (J. Ramprasad et al., 2015).
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can form charge transfer complexes with various acceptors , which may influence their interaction with biological targets.
Biochemical Pathways
It’s worth noting that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity , suggesting that they may interact with cellular pathways involved in cell growth and proliferation.
Eigenschaften
IUPAC Name |
5-[[4-(trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)7-3-1-6(2-4-7)5-8-15-16-9(14)17-8/h1-4H,5H2,(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKNUHGUGHSKKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052694-85-5 | |
Record name | 5-{[4-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.